molecular formula C10H12O3S B12648767 2-(3-(Mercaptomethyl)phenoxy)propionic acid CAS No. 66477-43-8

2-(3-(Mercaptomethyl)phenoxy)propionic acid

Katalognummer: B12648767
CAS-Nummer: 66477-43-8
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: RKQNEZAUXLNGJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Mercaptomethyl)phenoxy)propionic acid is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a phenoxy group attached to a propionic acid moiety, with a mercaptomethyl substituent on the phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Mercaptomethyl)phenoxy)propionic acid typically involves the reaction of 3-(mercaptomethyl)phenol with 2-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Mercaptomethyl)phenoxy)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-(Mercaptomethyl)phenoxy)propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-(Mercaptomethyl)phenoxy)propionic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate signaling pathways and enzymatic activities, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Mercaptopropionic acid: Contains a similar mercapto group but lacks the phenoxy and propionic acid moieties.

    Phenoxyacetic acid: Shares the phenoxy group but differs in the rest of the structure.

    2-Phenoxypropionic acid: Similar structure but without the mercaptomethyl group.

Uniqueness

2-(3-(Mercaptomethyl)phenoxy)propionic acid is unique due to the combination of its phenoxy, propionic acid, and mercaptomethyl groups.

Eigenschaften

CAS-Nummer

66477-43-8

Molekularformel

C10H12O3S

Molekulargewicht

212.27 g/mol

IUPAC-Name

2-[3-(sulfanylmethyl)phenoxy]propanoic acid

InChI

InChI=1S/C10H12O3S/c1-7(10(11)12)13-9-4-2-3-8(5-9)6-14/h2-5,7,14H,6H2,1H3,(H,11,12)

InChI-Schlüssel

RKQNEZAUXLNGJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)OC1=CC=CC(=C1)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.